Position-Specific Binding Tolerance: 7-Methyl Substitution Preserves HSC70 Binding, Whereas 2-Methyl Abolishes It
In a direct SPR head-to-head comparison against the HSC70 nucleotide-binding domain, 7-methyl-4-aminoquinazoline (compound 13) exhibited detectable binding, while the 2-methyl regioisomer (compound 11) showed no detectable affinity [1]. This demonstrates that the methyl group position is not merely a minor structural variation but a critical determinant of target engagement. The 5-, 6-, 7-, and 8-methyl and methoxy variants all retained binding, but 2-substitution resulted in steric clash with Ile343, abolishing affinity.
| Evidence Dimension | Binding to HSC70-NBD/BAG1 measured by SPR |
|---|---|
| Target Compound Data | 7-Methyl-4-aminoquinazoline (13): Detectable binding, ligand efficiency acceptable |
| Comparator Or Baseline | 2-Methyl-4-aminoquinazoline (11): No detectable affinity |
| Quantified Difference | Qualitative binary: detectable vs. no detectable binding |
| Conditions | HSC70-NBD/BAG1 construct, SPR assay, as reported in Jones et al. 2016, Sci Rep 6:34701 |
Why This Matters
Procurement of the 7-methyl regioisomer is essential for any project requiring validated HSP70 fragment binding; the 2-methyl analog is demonstrably inactive and would waste screening resources.
- [1] Jones, A. M., et al. (2016). Scientific Reports, 6, 34701. SPR binding data for compounds 11 and 13 described in Figure 3a and Supplementary Table S1. View Source
